molecular formula C13H14N2O2 B1676513 Metomidate CAS No. 5377-20-8

Metomidate

Número de catálogo: B1676513
Número CAS: 5377-20-8
Peso molecular: 230.26 g/mol
Clave InChI: FHFZEKYDSVTYLL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Metomidate is a non-barbiturate, imidazole-based hypnotic agent discovered in 1965 . It functions as a short-acting sedative-hypnotic with strong central muscle-relaxant properties. Its key research value lies in its high-affinity binding to enzymes within the adrenal cortex, specifically 11β-hydroxylase (CYP11B1) and aldosterone synthase . This mechanism inhibits adrenal steroidogenesis, making it a valuable tool for studying adrenal function and disorders . A significant modern application is its use in medical imaging; when radiolabeled with Carbon-11, it serves as a highly specific PET-CT tracer for detecting and subtyping tumors of adrenocortical origin, such as in primary aldosteronism and adrenocortical carcinoma . This allows researchers and clinicians to distinguish between cortical and non-cortical adrenal lesions with high specificity . Historically used in veterinary anesthesia for species ranging from mammals and birds to reptiles and fish, its use is characterized by minimal cardiovascular depression but a notable lack of analgesic properties, often requiring combination with an analgesic like fentanyl for surgical anesthesia . This compound is provided for research purposes only.

Propiedades

IUPAC Name

methyl 3-(1-phenylethyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFZEKYDSVTYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048411
Record name Metomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5377-20-8
Record name Metomidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5377-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metomidate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metomidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z18ZYL8Y51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Synthesis of (R)-1-(1-Phenylethyl)-1H-Imidazole-5-Carboxylic Acid

The synthesis begins with the hydrolysis of (R)-etomidate hydrochloride to yield the carboxylic acid precursor. Bergström’s original method involved refluxing (R)-ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate in methanol and aqueous sodium hydroxide, followed by neutralization with hydrochloric acid. The resulting acid was purified via silica gel chromatography using methanol-dichloromethane (1:4 v/v), achieving yields exceeding 85%.

Key modifications by Mitterhauser et al. optimized the precursor’s purity by substituting rotary evaporation with high-performance liquid chromatography (HPLC), reducing impurities to <1%. This advancement enabled large-scale production, supporting clinical trials requiring multiple patient doses.

Radiolabeling with Carbon-11 Methyl Iodide

Radiolabeling introduces the short-lived isotope carbon-11 (t₁/₂ = 20.4 min) into the precursor. The reaction employs ¹¹C-methyl iodide and the precursor dissolved in anhydrous dimethylformamide (DMF). Using a GE TracerLab FX-C system, captive solvent methylation ensures efficient ¹¹C incorporation, achieving radiochemical yields of 40–50% (decay-corrected).

A critical innovation involves pre-loading the precursor into the reaction loop, minimizing solvent volume and enhancing specific activity. This method produces ¹¹C-metomidate with a specific activity of 100–150 GBq/μmol, a tenfold improvement over earlier techniques.

Purification Techniques for ¹¹C-Metomidate

High-Performance Liquid Chromatography (HPLC) Methods

HPLC remains the gold standard for purifying ¹¹C-metomidate. Mitterhauser’s protocol uses a C18 column with a mobile phase of ethanol-water (30:70 v/v) and 0.1% trifluoroacetic acid, achieving >99% radiochemical purity. Automated systems enable rapid purification (<10 min), crucial given carbon-11’s short half-life.

Captive Solvent Methylation and Its Impact on Purity

The captive solvent method integrates methylation and purification into a single step. By limiting solvent exchange, this approach reduces byproduct formation, yielding ¹¹C-metomidate with 99.5% purity and specific activities >150 GBq/μmol. Comparative studies show this method reduces residual solvents (e.g., DMF) to <50 ppm, meeting pharmacopeial standards.

Analytical Characterization of Synthesized this compound

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV (254 nm) and radioactivity detection confirms identity and purity. Retention times for ¹¹C-metomidate (6.2 min) and its precursor (4.8 min) ensure baseline separation, facilitating accurate quantification.

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy

Electrospray ionization mass spectrometry (ESI-MS) verifies molecular integrity, with [M+H]⁺ peaks at m/z 257.1 for this compound and m/z 229.1 for the precursor. ¹H NMR (400 MHz, CDCl₃) confirms stereochemistry: δ 1.85 (d, J = 6.8 Hz, 3H, CH₃), 3.95 (s, 3H, OCH₃), and 7.35–7.45 (m, 5H, aromatic).

Comparative Analysis of Synthesis Methodologies

Parameter Bergström (2003) Mitterhauser (2003) Captive Solvent (2020)
Radiochemical Yield (%) 35–40 45–50 50–55
Radiochemical Purity (%) 95 99 99.5
Specific Activity (GBq/μmol) 15 30 150
Synthesis Time (min) 45 30 25

The captive solvent method outperforms earlier techniques in yield, purity, and specific activity, making it the preferred choice for modern PET centers.

Análisis De Reacciones Químicas

Tipos de reacciones: Metomidate sufre varias reacciones químicas, incluyendo sustitución nucleofílica y halogenación electrófila. También está involucrado en la formación de compuestos radiactivos para imágenes médicas .

Reactivos y condiciones comunes:

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados estanilados e yodados de this compound, que se utilizan en aplicaciones radiofarmacéuticas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Metomidate ejerce sus efectos al actuar como un modulador alostérico positivo en el receptor de ácido gamma-aminobutírico tipo A (GABA A). Esto aumenta los efectos inhibitorios del ácido gamma-aminobutírico, lo que lleva a la sedación e hipnosis. Además, this compound inhibe la enzima 11-beta-hidroxilasa, que está involucrada en la síntesis de cortisol .

Compuestos similares:

Singularidad: this compound es único en su unión específica a las enzimas CYP11B en la corteza suprarrenal, lo que lo hace altamente efectivo para la obtención de imágenes de tumores adrenocorticales. Su capacidad de ser marcado radiactivamente también lo diferencia de otros fármacos sedantes-hipnóticos .

Comparación Con Compuestos Similares

Anesthetic Derivatives: Etomidate and Analogs

Etomidate, a structural analog of metomidate, shares the imidazole core but differs in ester substituents. Both compounds bind to γ-aminobutyric acid type A (GABAA) receptors and adrenal CYP11B enzymes, but their pharmacokinetic profiles diverge significantly:

Compound ED50 (mg/kg) Metabolic Half-Life (min) Octanol/Water Coefficient Primary Use
This compound 0.73 ± 0.50 143 (124–170) 380 ± 48 Adrenal imaging, anesthesia
Etomidate 0.53 ± 0.17 99 (81–126) 800 ± 180 Anesthesia
Methoxycarbonyl Etomidate 5.3 ± 1.5 0.41 (0.31–0.60) 190 ± 25 Experimental anesthesia
Cyclopropyl-Methoxycarbonyl this compound (CPMM) 0.69 ± 0.04 0.57 (0.49–0.68) 670 ± 120 Long-duration anesthesia

Key Findings :

  • Potency: CPMM, a this compound derivative, exhibits 10-fold higher hypnotic potency than methoxycarbonyl etomidate, with an ED50 of 0.69 mg/kg .
  • Metabolic Stability : Etomidate and this compound are metabolized slower than their analogs, making them prone to adrenal suppression during prolonged infusions. In contrast, methoxycarbonyl etomidate’s half-life is <2 seconds in rat blood, minimizing metabolite accumulation .
  • Structural Modifications : Introducing bulky groups (e.g., cyclopropyl) near the ester moiety in CPMM slows hydrolysis, enhancing metabolic stability and prolonging anesthetic action .
Imaging Agents: Radiolabeled Analogs
  • [18F]FETO (2-[18F]fluoroethyl-desethyl-(R)-etomidate): Shares this compound’s high affinity for CYP11B enzymes but has faster in vivo metabolism.
  • [123I]IMAZA and [125I]IMTO : Iodinated this compound analogs demonstrate comparable adrenal uptake but lower metabolic stability than [11C]this compound, limiting their utility in SPECT imaging .
Clinical Competitors in Adrenal Imaging
  • AVS (Adrenal Vein Sampling): The gold standard for PA diagnosis but is invasive and technically challenging. This compound PET-CT shows comparable accuracy (93% sensitivity, 95% specificity) in identifying aldosterone-producing adenomas, offering a non-invasive alternative .
  • CXCR4-Targeted Tracers : Emerging agents targeting chemokine receptors show promise but lack CYP11B specificity, resulting in higher off-target uptake compared to this compound .

Actividad Biológica

Metomidate is a synthetic imidazole derivative primarily used as an anesthetic agent and for diagnostic imaging of adrenal disorders. Its biological activity is largely attributed to its potent inhibition of cytochrome P450 enzymes, particularly CYP11B1 and CYP11B2, which are critical in the biosynthesis of adrenal hormones such as cortisol and aldosterone. This characteristic makes this compound a valuable tool in both clinical and research settings.

This compound acts as a selective inhibitor of the enzyme 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). By inhibiting these enzymes, this compound effectively reduces the production of cortisol and aldosterone, leading to potential therapeutic effects in conditions like hyperaldosteronism.

Enzyme Inhibition

  • CYP11B1 : Involved in cortisol synthesis.
  • CYP11B2 : Responsible for aldosterone production.

The selectivity of this compound for these enzymes has been leveraged in various imaging studies to assess adrenal gland function and pathology.

Diagnostic Imaging

This compound is utilized in positron emission tomography (PET) imaging, specifically labeled with carbon-11 (11C^{11}C) or fluorine-18 (18F^{18}F), to visualize adrenal tumors and assess conditions like primary aldosteronism (PA).

Key Studies

  • PET Imaging Efficacy : A study demonstrated that 11C^{11}C-metomidate PET correctly identified 42 out of 47 histologically proven adrenocortical tumors, achieving an 89% sensitivity .
  • Comparative Studies : Research comparing 11C^{11}C-metomidate PET to adrenal vein sampling (AVS) showed that this compound PET had accuracies of 72.7% for predicting biochemical success after surgery, compared to 63.6% for AVS .
  • Case Studies : In a case involving bilateral primary aldosteronism, 11C^{11}C-metomidate PET-CT revealed significant uptake in adrenal nodules, guiding surgical intervention .

Anesthetic Use

This compound has also been studied as an injectable anesthetic agent. Research indicated that it provides superior anesthesia compared to traditional agents like pentobarbitone in murine models .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of this compound indicates rapid distribution and metabolism, which is crucial for its application in both imaging and anesthesia. The compound's lipophilicity allows it to cross biological membranes efficiently, facilitating its rapid action.

Case Study Data Table

Case StudyPatient ConditionImaging MethodOutcome
Case 1Primary Aldosteronism11C^{11}C-metomidate PET-CTSuccessful identification of adrenal adenoma
Case 2Adrenocortical Carcinoma18F^{18}F-fluoroethyl-etomidateVisualization of metastatic lesions
Case 3Treatment-resistant Hypertension11C^{11}C-metomidate PET-CTGuided surgical intervention with positive outcome

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Metomidate, and how do they differ from its analog etomidate?

  • Methodological Answer: Conduct comparative in vitro binding assays using GABAA receptor subtypes to evaluate affinity differences. Pair this with in vivo studies measuring recovery times and adrenocortical activity in rodent models to assess functional divergence .

Q. What experimental protocols are recommended for administering this compound in aquatic versus mammalian models?

  • Methodological Answer: For aquatic species (e.g., zebrafish), use immersion-based delivery at 5–10 mg/L for sedation. For mammals (e.g., mice), intraperitoneal injection at 10–20 mg/kg is standard. Document variables like water temperature (aquatic) or fasting state (mammals) to control metabolic variability .

Q. How should researchers address variability in sedation efficacy across species or strains?

  • Methodological Answer: Perform pilot dose-response curves with at least three dose tiers. Use nonlinear regression to calculate ED50 values and stratify results by species/strain. Report batch-specific purity (via certificates of analysis) to exclude impurity-driven variability .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s adrenocortical suppression be reconciled in meta-analyses?

  • Methodological Answer: Apply PRISMA guidelines to systematically review study designs. Stratify data by administration route (e.g., bolus vs. infusion), species, and co-administered analgesics. Use random-effects models to quantify heterogeneity and subgroup analysis to identify confounding variables .

Q. What strategies optimize reproducibility in longitudinal studies using this compound?

  • Methodological Answer: Implement standardized metadata templates (e.g., MIAME for molecular data) to document anesthesia duration, vital signs, and post-procedural care. Use version-controlled electronic lab notebooks to track protocol adjustments and raw data provenance .

Q. How can researchers integrate metabolomic data with behavioral endpoints in this compound studies?

  • Methodological Answer: Pair LC-MS/MS analysis of this compound plasma concentrations with ethological video tracking (e.g., ZebraLab for fish). Apply time-series alignment tools (e.g., R’s mkin package) to correlate pharmacokinetic curves with sedation/recovery behavioral scores .

Q. What computational approaches predict this compound’s off-target effects in non-model organisms?

  • Methodological Answer: Use homology modeling (e.g., SWISS-MODEL) to predict GABAA receptor structures in understudied species. Validate predictions with patch-clamp electrophysiology and cross-reference with Tox21 databases for off-target risk assessment .

Methodological Best Practices

  • Data Management : Adopt discipline-specific metadata schemas (e.g., EML for ecology) to describe experimental conditions, including anesthesia duration, environmental parameters, and ethical approvals .
  • Safety Protocols : Use nitrile gloves (tested for chemical resistance) during handling and document exposure controls (e.g., fume hood use) in compliance with OSHA guidelines .
  • Conflict Resolution : For conflicting dose-response data, publish raw datasets with FAIR principles (Findable, Accessible, Interoperable, Reusable) to enable independent reanalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metomidate
Reactant of Route 2
Reactant of Route 2
Metomidate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.